Cas no 2228274-05-1 (2-bromo-4-(but-3-yn-2-yl)-6-ethoxyphenol)
2-bromo-4-(but-3-yn-2-yl)-6-ethoxyphenol Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-4-(but-3-yn-2-yl)-6-ethoxyphenol
- EN300-1920241
- 2228274-05-1
-
- Inchi: 1S/C12H13BrO2/c1-4-8(3)9-6-10(13)12(14)11(7-9)15-5-2/h1,6-8,14H,5H2,2-3H3
- InChI Key: BLKWUNVYHXHEMB-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=C(C=1)C(C#C)C)OCC)O
Computed Properties
- Exact Mass: 268.00989g/mol
- Monoisotopic Mass: 268.00989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 29.5Ų
2-bromo-4-(but-3-yn-2-yl)-6-ethoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1920241-1g |
2-bromo-4-(but-3-yn-2-yl)-6-ethoxyphenol |
2228274-05-1 | 1g |
$1214.0 | 2023-09-17 | ||
| Enamine | EN300-1920241-5g |
2-bromo-4-(but-3-yn-2-yl)-6-ethoxyphenol |
2228274-05-1 | 5g |
$3520.0 | 2023-09-17 | ||
| Enamine | EN300-1920241-10g |
2-bromo-4-(but-3-yn-2-yl)-6-ethoxyphenol |
2228274-05-1 | 10g |
$5221.0 | 2023-09-17 | ||
| Enamine | EN300-1920241-0.05g |
2-bromo-4-(but-3-yn-2-yl)-6-ethoxyphenol |
2228274-05-1 | 0.05g |
$1020.0 | 2023-09-17 | ||
| Enamine | EN300-1920241-0.1g |
2-bromo-4-(but-3-yn-2-yl)-6-ethoxyphenol |
2228274-05-1 | 0.1g |
$1068.0 | 2023-09-17 | ||
| Enamine | EN300-1920241-0.25g |
2-bromo-4-(but-3-yn-2-yl)-6-ethoxyphenol |
2228274-05-1 | 0.25g |
$1117.0 | 2023-09-17 | ||
| Enamine | EN300-1920241-0.5g |
2-bromo-4-(but-3-yn-2-yl)-6-ethoxyphenol |
2228274-05-1 | 0.5g |
$1165.0 | 2023-09-17 | ||
| Enamine | EN300-1920241-1.0g |
2-bromo-4-(but-3-yn-2-yl)-6-ethoxyphenol |
2228274-05-1 | 1g |
$1214.0 | 2023-05-23 | ||
| Enamine | EN300-1920241-2.5g |
2-bromo-4-(but-3-yn-2-yl)-6-ethoxyphenol |
2228274-05-1 | 2.5g |
$2379.0 | 2023-09-17 | ||
| Enamine | EN300-1920241-5.0g |
2-bromo-4-(but-3-yn-2-yl)-6-ethoxyphenol |
2228274-05-1 | 5g |
$3520.0 | 2023-05-23 |
2-bromo-4-(but-3-yn-2-yl)-6-ethoxyphenol Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 2-bromo-4-(but-3-yn-2-yl)-6-ethoxyphenol
Introduction to 2-Bromo-4-(But-3-yn-2-yl)-6-Ethoxyphenol (CAS No. 2228274-05-1)
2-Bromo-4-(But-3-yn-2-yl)-6-Ethoxyphenol, identified by the CAS number 2228274-05-1, is a unique compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its complex molecular structure, which includes a bromine atom, an alkyne group, and an ethoxy substituent on a phenolic ring. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications.
The synthesis of 2-Bromo-4-(But-3-yn-2-yl)-6-Ethoxyphenol typically involves multi-step reactions, including bromination, alkyne addition, and etherification. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes, which are crucial for both academic research and industrial applications. For instance, the use of transition-metal catalysts has significantly improved the yield and purity of this compound, reducing the environmental impact and cost of production.
In terms of its chemical properties, 2-Bromo-4-(But-3-yn-2-yl)-6-Ethoxyphenol exhibits notable solubility in organic solvents such as dimethyl sulfoxide (DMSO) and acetone. Its phenolic hydroxyl group can participate in hydrogen bonding, which influences its reactivity and interactions with other molecules. The presence of the bromine atom and the alkyne group also provides multiple points for further functionalization, making it a versatile building block in organic synthesis.
The biological activity of 2-Bromo-4-(But-3-yn-2-yl)-6-Ethoxyphenol has been a subject of extensive research. Studies have shown that this compound possesses potent antioxidant properties due to its phenolic structure. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, the bromine atom and alkyne group may contribute to its ability to interact with specific biological targets, potentially enhancing its therapeutic potential.
In the context of drug discovery, 2-Bromo-4-(But-3-yn-2-yl)-6-Ethoxyphenol has shown promise as a lead compound for developing new pharmaceuticals. Preclinical studies have demonstrated its efficacy in inhibiting certain enzymes involved in disease pathways. For example, it has been reported to inhibit the activity of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. Furthermore, its ability to cross cell membranes efficiently suggests that it could be used to deliver other therapeutic agents to specific cellular compartments.
The safety profile of 2-Bromo-4-(But-3-yn-2-yl)-6-Ethoxyphenol is another important aspect that has been investigated. Toxicological studies have indicated that it exhibits low toxicity at therapeutic concentrations, making it a suitable candidate for further development. However, as with any new chemical entity (NCE), comprehensive safety assessments are essential to ensure its safe use in humans.
In conclusion, 2-Bromo-4-(But-3-yn-2-yl)-6-Ethoxyphenol (CAS No. 2228274-05-1) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique chemical structure and biological properties make it an attractive candidate for developing new drugs and materials. Ongoing research continues to uncover new applications and optimize its synthesis and use, highlighting its importance in the field of chemistry and beyond.
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